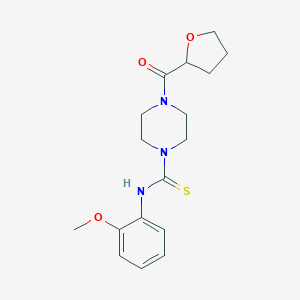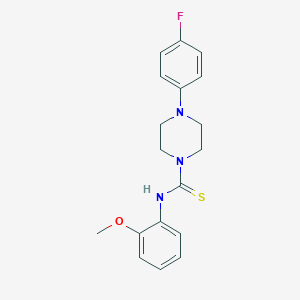![molecular formula C23H23N3O7S B215881 dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMOAD and is a member of the thiazine family of compounds.
Mécanisme D'action
The mechanism of action of DMOAD is not fully understood. However, it has been suggested that DMOAD exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. DMOAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DMOAD has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOAD has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMOAD has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DMOAD has been found to reduce oxidative stress and inhibit apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMOAD in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. Additionally, DMOAD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using DMOAD in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DMOAD to avoid any adverse effects.
Orientations Futures
There are several future directions for the research of DMOAD. One potential direction is the investigation of its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMOAD and its effects on various signaling pathways. The development of new synthesis methods for DMOAD and its derivatives could also lead to the discovery of new therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMOAD could lead to the development of new drug delivery systems and dosage regimens.
Méthodes De Synthèse
The synthesis of DMOAD involves the reaction of 4-methoxybenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-methoxybenzyl-2-chloro-4,6-dimethoxy-1,3,5-triazine. This intermediate is then reacted with 5-amino-2-carboxybenzoic acid to form dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate. The synthesis of DMOAD has been reported with high yields and purity.
Applications De Recherche Scientifique
DMOAD has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. DMOAD has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the prevention and treatment of osteoarthritis.
Propriétés
Nom du produit |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
Formule moléculaire |
C23H23N3O7S |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23N3O7S/c1-31-17-6-4-13(5-7-17)12-24-23-26-19(27)11-18(34-23)20(28)25-16-9-14(21(29)32-2)8-15(10-16)22(30)33-3/h4-10,18H,11-12H2,1-3H3,(H,25,28)(H,24,26,27) |
Clé InChI |
KAXPLHCUINOTDC-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)




![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)